
1-benzyl-2-methyl-5-nitro-1H-1,3-benzimidazole
Descripción general
Descripción
1-benzyl-2-methyl-5-nitro-1H-1,3-benzimidazole is a useful research compound. Its molecular formula is C15H13N3O2 and its molecular weight is 267.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antitubercular and Antimicrobial Activities
1-Benzyl-2-methyl-5-nitro-1H-1,3-benzimidazole and its derivatives have been investigated for their potential in treating tuberculosis and other microbial infections. A study synthesized various benzimidazole derivatives and evaluated their antitubercular and antimicrobial activities. The results showed promising antitubercular activity and good antimicrobial activities, comparable to standard drugs like streptomycin (Maste, Jeyarani, Kalekar, & Bhat, 2011).
Anti-Hypertension Activities
Benzimidazole derivatives, including this compound, have been explored as angiotensin II receptor antagonists with potential anti-hypertension activities. One study designed and synthesized novel benzimidazole derivatives and evaluated their in vitro and in vivo efficacy. The findings indicated significant antihypertensive effects, suggesting these compounds as potential anti-hypertension drug candidates (Zhu et al., 2014).
Anticancer Potential
Several studies have investigated the anticancer potential of benzimidazole derivatives. One research synthesized a series of 2-aryl-5(6)-nitro-1H-benzimidazole derivatives and evaluated their cytotoxicity against various human neoplastic cell lines. Compounds displayed significant cytotoxic activity, with one compound showing an IC50 of 28 nM against the A549 cell line, suggesting their potential as anticancer agents (Romero-Castro et al., 2011).
Structural and Chemical Analysis
Research on the methylation and benzylation of 5 (or 6)-nitro benzimidazoles, including the 1-benzyl-2-methyl-5-nitro variant, has provided insights into their chemical structures and properties. Studies have established the structures of the products obtained from these reactions, contributing to a better understanding of the chemical nature of these compounds (Reddy & Rao, 1969).
Anti-Ulcer Activity
Benzimidazole derivatives have also been synthesized and tested for anti-ulcer activity. One study synthesized a specific benzimidazole derivative and evaluated its effectiveness in treating ulcers, demonstrating its potential in gastrointestinal research and therapy (Madala, 2017).
Mecanismo De Acción
Target of Action
It is known that benzimidazole derivatives, which this compound is a part of, have a broad range of biological and clinical applications . They are known to inhibit various enzymes involved in a wide range of therapeutic uses .
Mode of Action
For instance, some benzimidazole derivatives work by binding tubulin, a vital part of the cytoskeleton and mitotic spindle . They are selectively toxic towards parasitic nematodes, selectively binding and depolymerising their tubulins .
Biochemical Pathways
Benzimidazole derivatives are known to affect a variety of biochemical pathways due to their broad range of biological and clinical applications .
Pharmacokinetics
Benzimidazole derivatives are known for their excellent properties, like increased stability, bioavailability, and significant biological activity .
Result of Action
Benzimidazole derivatives are known to have a wide range of effects due to their broad range of biological and clinical applications .
Action Environment
The stability and efficacy of benzimidazole derivatives are generally high, making them suitable for a variety of environments .
Safety and Hazards
Direcciones Futuras
Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .
Análisis Bioquímico
Biochemical Properties
1-Benzyl-2-methyl-5-nitro-1H-1,3-benzimidazole plays a significant role in biochemical reactions, particularly due to its interactions with various enzymes and proteins. This compound has been shown to exhibit antimicrobial, antiviral, and anticancer activities. It interacts with enzymes such as DNA gyrase and topoisomerase, inhibiting their activity and thereby affecting DNA replication and transcription processes. Additionally, this compound can bind to proteins involved in cell signaling pathways, modulating their function and influencing cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial membrane potential. It also affects cell signaling pathways such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and inhibition of cell proliferation. Furthermore, this compound can influence cellular metabolism by modulating the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. For instance, its interaction with DNA gyrase and topoisomerase prevents the unwinding of DNA, thereby inhibiting DNA replication. Additionally, this compound can induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage and apoptosis. The molecular interactions of this compound with biomolecules are crucial for its therapeutic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. This compound has shown stability under various conditions, with minimal degradation over extended periods. Long-term studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells. These temporal effects highlight the potential of this compound for therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits therapeutic effects such as inhibition of tumor growth and reduction of microbial infections. At higher doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity. The threshold for these adverse effects varies depending on the animal model and the route of administration. Understanding the dosage effects is crucial for determining the safe and effective use of this compound in clinical settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. This compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes. The metabolites of this compound can further interact with cellular targets, contributing to its overall biological effects. The impact on metabolic flux and metabolite levels is an important aspect of its biochemical analysis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can cross cell membranes through passive diffusion and active transport mechanisms. Once inside the cell, it can accumulate in specific organelles, such as the mitochondria and nucleus, where it exerts its biological effects. The distribution of this compound is influenced by its physicochemical properties and interactions with cellular components .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the mitochondria and nucleus, where it interacts with key biomolecules involved in cellular processes. Targeting signals and post-translational modifications play a role in directing this compound to specific compartments within the cell. The subcellular localization is essential for understanding the precise mechanisms of action of this compound .
Propiedades
IUPAC Name |
1-benzyl-2-methyl-5-nitrobenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-11-16-14-9-13(18(19)20)7-8-15(14)17(11)10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGAUUAVZGGUIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1CC3=CC=CC=C3)C=CC(=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20550198 | |
| Record name | 1-Benzyl-2-methyl-5-nitro-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20550198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14624-88-5 | |
| Record name | 1-Benzyl-2-methyl-5-nitro-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20550198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



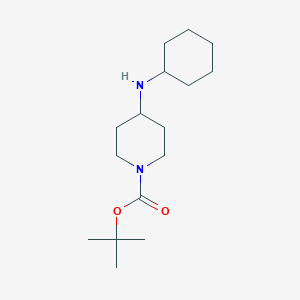
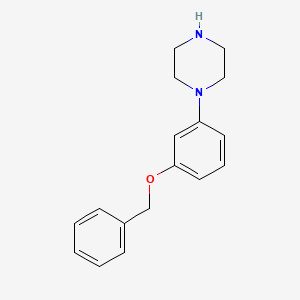
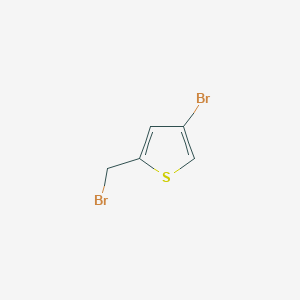

![2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one](/img/structure/B1283088.png)
![5'-Bromo-5-methyl-[2,2']bipyridinyl](/img/structure/B1283094.png)
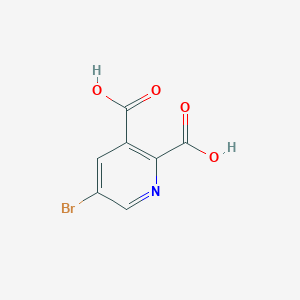
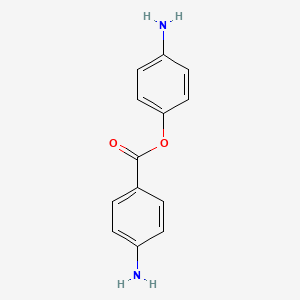
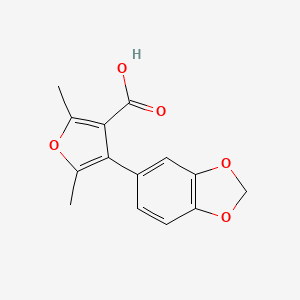
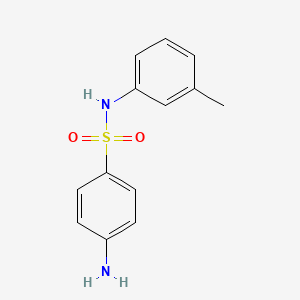


![4'-(tert-Butyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1283115.png)
